Etfak

Description

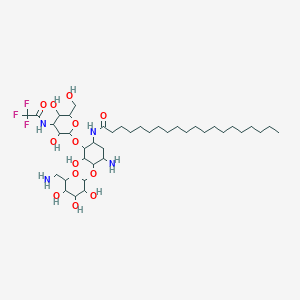

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96695-80-6 |

|---|---|

Molecular Formula |

C40H73F3N4O13 |

Molecular Weight |

875 g/mol |

IUPAC Name |

N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]icosanamide |

InChI |

InChI=1S/C40H73F3N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(49)46-24-20-23(45)35(59-38-33(54)32(53)30(51)25(21-44)57-38)34(55)36(24)60-37-31(52)28(29(50)26(22-48)58-37)47-39(56)40(41,42)43/h23-26,28-38,48,50-55H,2-22,44-45H2,1H3,(H,46,49)(H,47,56) |

InChI Key |

XPKWQNJZXXITJD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)NC(=O)C(F)(F)F)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)NC(=O)C(F)(F)F)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Synonyms |

1-eicosanoyl-3''-N-(trifluoroacetyl)kanamycin ETFAK ETKA |

Origin of Product |

United States |

Foundational & Exploratory

The Function of the ETFA Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene encodes a crucial mitochondrial protein that plays a central role in cellular energy metabolism. As a subunit of the heterodimeric Electron Transfer Flavoprotein (ETF), it is an essential electron acceptor in the catabolism of fatty acids and certain amino acids. Dysfunctional ETFA leads to the severe metabolic disorder known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), highlighting its critical role in maintaining metabolic homeostasis. This guide provides a comprehensive technical overview of the ETFA gene, its protein product, function, and clinical significance, along with detailed experimental protocols for its study.

Introduction to ETFA

The ETFA gene, located on chromosome 15, provides the genetic blueprint for the alpha subunit of the Electron Transfer Flavoprotein (ETF).[1] ETF is a key enzyme in the mitochondrial matrix that functions as an electron shuttle.[1][2] It accepts electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in fatty acid beta-oxidation and the catabolism of several amino acids and choline.[2][3] These electrons are then transferred to the main mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase (ETF:QO), ultimately leading to the production of ATP.[1][2]

Molecular Biology of ETFA

Gene and Transcript Structure

The human ETFA gene is located on the long arm of chromosome 15 at position 24.2-q24.3.[1] It is composed of 12 exons.[1] Alternative splicing of the ETFA transcript can result in different protein isoforms. Two transcript variants have been identified, encoding for slightly different protein products.[4]

Protein Structure and Domains

The ETFA protein, along with the ETFB subunit, forms the heterodimeric ETF enzyme.[1] The mature ETFA protein is a mitochondrial matrix protein.[1] The ETF heterodimer is composed of three distinct domains. The alpha subunit (ETFA) contributes two of these domains (Domains I and II), while the beta subunit (ETFB) forms the third domain (Domain III).[3][5] Domain I of ETFA and Domain III of ETFB share a similar structural fold.[3][5] The single flavin adenine dinucleotide (FAD) cofactor, essential for electron transport, is bound in a cleft between Domain II of ETFA and Domain III of ETFB.[1][3][5]

Function of the ETFA Gene Product

The primary function of the ETFA-containing ETF enzyme is to act as a crucial intermediary in mitochondrial electron transport, linking the oxidation of fatty acids and amino acids to the respiratory chain.

Role in Fatty Acid β-Oxidation

During the catabolism of fatty acids, a series of acyl-CoA dehydrogenases catalyze the initial dehydrogenation step, removing electrons from the fatty acyl-CoA molecule. ETF serves as the obligate electron acceptor for these dehydrogenases. The reduced ETF then transfers these electrons to ETF:QO, which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane. This process is essential for the continued breakdown of fatty acids for energy production.

Role in Amino Acid Catabolism

ETF also accepts electrons from dehydrogenases involved in the catabolism of several amino acids, including the branched-chain amino acids (leucine, isoleucine, and valine), lysine, and tryptophan.[2][6] This function is critical for the complete oxidation of these amino acids, and defects in this process contribute to the pathophysiology of MADD.

Signaling and Metabolic Pathways

The central role of ETFA in metabolism is best visualized through its position in the mitochondrial electron transfer pathway.

Quantitative Data

ETFA Gene and Protein Expression

ETFA is ubiquitously expressed, with the highest levels observed in tissues with high metabolic activity, such as the liver, heart, and skeletal muscle. The following tables summarize publicly available data on ETFA gene and protein expression.

Table 1: ETFA Gene Expression in Human Tissues (GTEx Data)

| Tissue | Median TPM (Transcripts Per Million) |

| Liver | 150.5 |

| Heart - Left Ventricle | 125.8 |

| Skeletal Muscle | 110.2 |

| Adipose - Visceral (Omentum) | 95.7 |

| Kidney - Cortex | 88.4 |

| Adrenal Gland | 85.1 |

| Small Intestine - Terminal Ileum | 79.3 |

| Colon - Transverse | 75.6 |

| Lung | 68.9 |

| Brain - Cerebellum | 55.3 |

Data sourced from the GTEx Portal. TPM values are approximate and serve for comparative purposes.

Table 2: ETFA Protein Expression in Human Tissues (ProteomicsDB)

| Tissue | iBAQ (intensity-based absolute quantification) Score |

| Liver | 7.5e6 |

| Heart | 6.8e6 |

| Kidney | 6.2e6 |

| Skeletal Muscle | 5.9e6 |

| Adipose Tissue | 4.5e6 |

| Brain | 3.8e6 |

| Lung | 3.1e6 |

| Colon | 2.9e6 |

| Small Intestine | 2.7e6 |

| Spleen | 1.9e6 |

Data sourced from ProteomicsDB. iBAQ scores are approximations for relative protein abundance.

Clinical Significance

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II.[7][8] MADD is an autosomal recessive disorder characterized by a wide range of clinical severities.[7]

-

Neonatal-onset MADD with congenital anomalies (Type I): This is the most severe form, often presenting with severe metabolic acidosis, hypoglycemia, and congenital anomalies such as cystic kidneys.[7]

-

Neonatal-onset MADD without congenital anomalies (Type II): This form also presents in the neonatal period with severe metabolic crises but without the congenital features of Type I.[7]

-

Late-onset MADD (Type III): This is the most common form and can present from infancy to adulthood with symptoms ranging from muscle weakness and exercise intolerance to episodes of rhabdomyolysis.[7]

The accumulation of various acyl-CoA esters and their derivatives due to the metabolic block is toxic and leads to the diverse clinical manifestations of the disease.

Experimental Protocols

ETF Enzyme Activity Assay (Fluorescence Reduction)

This protocol is adapted from established methods for measuring the activity of acyl-CoA dehydrogenases by monitoring the reduction of ETF-bound FAD.[9][10]

Principle: The fluorescence of the FAD cofactor in ETF is quenched upon its reduction by an acyl-CoA dehydrogenase. The rate of fluorescence decrease is proportional to the enzyme activity.

Materials:

-

Purified recombinant ETF

-

Purified acyl-CoA dehydrogenase of interest

-

Acyl-CoA substrate

-

Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA

-

Anaerobic cuvette or 96-well plate compatible with a fluorescence spectrophotometer/plate reader

-

Glucose oxidase, catalase, and glucose for enzymatic oxygen removal (optional, for highly sensitive measurements)

Procedure:

-

Prepare the reaction mixture in the assay buffer containing ETF (final concentration ~2 µM) and the acyl-CoA dehydrogenase.

-

If performing anaerobically, deoxygenate the reaction mixture by purging with argon or using an enzymatic oxygen scavenging system.

-

Place the cuvette or plate in the fluorometer and record the baseline fluorescence (Excitation: 436 nm, Emission: 525 nm).

-

Initiate the reaction by adding the acyl-CoA substrate (final concentration will vary depending on the dehydrogenase being assayed).

-

Immediately start recording the decrease in fluorescence over time.

-

Calculate the initial rate of fluorescence change (ΔF/min).

-

Convert the rate of fluorescence change to enzyme activity (nmol/min/mg) using the known stoichiometry of the reaction and the extinction coefficient of FAD.

Western Blot for ETFA Detection

This protocol provides a general framework for the detection of ETFA protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-ETFA polyclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ETFA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Incubate the membrane with ECL substrate and visualize the chemiluminescent signal using an imaging system.

Future Directions and Drug Development

The central role of ETFA in mitochondrial metabolism makes it a potential target for therapeutic intervention in metabolic diseases. While MADD is a genetic disorder, understanding the regulation and function of ETF could open avenues for therapies aimed at boosting residual enzyme activity in patients with milder mutations. Furthermore, modulating ETF activity could have implications for other metabolic conditions. Research into small molecule activators or inhibitors of ETF is still in its early stages but holds promise for future drug development.[1][5] Gene therapy approaches for MADD are also an area of active investigation, with preclinical studies exploring the potential of delivering a functional copy of the ETFA gene to affected tissues.[2][11]

Conclusion

The ETFA gene is a cornerstone of mitochondrial energy metabolism. Its product, the alpha subunit of ETF, is indispensable for the oxidation of fatty acids and several amino acids. The devastating consequences of ETFA mutations underscore its critical importance in human health. This guide has provided a detailed overview of the molecular biology, function, and clinical relevance of ETFA, along with practical experimental protocols to facilitate further research in this vital area of metabolic science. A deeper understanding of ETFA will undoubtedly pave the way for novel diagnostic and therapeutic strategies for MADD and other related metabolic disorders.

References

- 1. Alternative quinone substrates and inhibitors of human electron-transfer flavoprotein-ubiquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. investing.com [investing.com]

- 3. Gene - ETFA [maayanlab.cloud]

- 4. ETFA electron transfer flavoprotein subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Electron-Transferring Flavoprotein and Its Dehydrogenase Required for Fungal Pathogenicity in Arthrobotrys oligospora [mdpi.com]

- 7. Tissue expression of ETFA - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. Energy Conservation via Electron-Transferring Flavoprotein in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 10. youtube.com [youtube.com]

- 11. in.investing.com [in.investing.com]

An In-depth Technical Guide on the ETFA Gene and Mitochondrial Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene is a critical component of cellular energy metabolism, specifically in the mitochondrial fatty acid β-oxidation pathway. It encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric enzyme essential for transferring electrons from at least fourteen different flavoenzymes to the electron transport chain. Mutations in the ETFA gene can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a clinically heterogeneous autosomal recessive disorder of fatty acid and amino acid oxidation. This technical guide provides a comprehensive overview of the ETFA gene, the structure and function of the ETF protein, its central role in mitochondrial fatty acid oxidation, and its association with MADD. Detailed experimental protocols for studying ETFA and related pathways are provided, along with quantitative data and visual representations of key processes to support research and drug development efforts in this area.

The ETFA Gene and Protein

The ETFA gene provides the instructions for synthesizing the alpha subunit of the Electron Transfer Flavoprotein (ETF).[1] This nuclear-encoded protein is post-translationally imported into the mitochondrial matrix, where it assembles with the beta subunit (encoded by the ETFB gene) to form the functional heterodimeric ETF enzyme.[2] The mature ETF protein contains one molecule of flavin adenine dinucleotide (FAD) and one molecule of adenosine monophosphate (AMP) as cofactors.[2]

Table 1: ETFA Gene and Protein Characteristics

| Characteristic | Description |

| Gene Name | Electron Transfer Flavoprotein Subunit Alpha (ETFA) |

| Aliases | EMA, GA2, MADD |

| Chromosomal Location | 15q24.2-q24.3 |

| Protein Product | Electron Transfer Flavoprotein, alpha subunit (ETFα) |

| Subcellular Localization | Mitochondrial matrix |

| Function | Electron carrier in mitochondrial fatty acid and amino acid oxidation |

| Associated Disorder | Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II |

2.1 Tissue Expression of ETFA

The ETFA gene is ubiquitously expressed in human tissues, with the highest levels observed in metabolically active organs that rely heavily on fatty acid oxidation for energy.

Table 2: Relative Expression of ETFA in Human Tissues

| Tissue | Relative Expression Level |

| Liver | High |

| Heart | High |

| Skeletal Muscle | High |

| Kidney | High |

| Adipose Tissue | High |

| Brain | Moderate |

| Lungs | Moderate |

| Intestine | Moderate |

Data synthesized from publicly available gene expression databases.

Role in Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a multi-step catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP. ETF plays a pivotal role as an electron shuttle in this pathway.

A variety of acyl-CoA dehydrogenases (ACADs), each specific to fatty acids of different chain lengths (short, medium, long, and very long), catalyze the first step of β-oxidation. This step involves the formation of a double bond in the fatty acyl-CoA molecule and the reduction of the enzyme-bound FAD to FADH2. The ETF protein then accepts these electrons from the reduced ACADs and transfers them to the inner mitochondrial membrane-bound enzyme, ETF-ubiquinone oxidoreductase (ETF:QO).[2] ETF:QO, in turn, reduces ubiquinone (Coenzyme Q10) in the electron transport chain, feeding the electrons into the respiratory chain at the level of Complex III.[2]

Association with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II.[2] This autosomal recessive disorder results in the impaired function of multiple acyl-CoA dehydrogenases due to the inability of the defective ETF to accept electrons. The clinical presentation of MADD is highly variable, ranging from severe neonatal-onset forms with congenital anomalies to milder, later-onset forms that can present in childhood or adulthood.[3]

The biochemical hallmark of MADD is the accumulation of a wide range of acyl-CoA esters, which are subsequently conjugated to carnitine and glycine and excreted in the urine. This leads to a characteristic profile of elevated acylcarnitines in the plasma and dicarboxylic acids and other organic acids in the urine.[3][4]

4.1 Diagnostic Workflow for MADD

The diagnosis of MADD typically begins with newborn screening or clinical suspicion based on symptoms. The diagnostic process involves a multi-tiered approach including biochemical analyses and genetic testing.

4.2 Quantitative Data in MADD

The following tables provide representative ranges of key metabolites observed in patients with MADD due to ETFA mutations. It is important to note that these values can vary depending on the severity of the mutation, the patient's clinical state (e.g., fasting, illness), and treatment.

Table 3: Representative Plasma Acylcarnitine Profile in MADD

| Acylcarnitine Species | Typical Finding in MADD |

| C4 (Butyrylcarnitine) | Elevated |

| C5 (Isovalerylcarnitine) | Elevated |

| C6 (Hexanoylcarnitine) | Elevated |

| C8 (Octanoylcarnitine) | Elevated |

| C10 (Decanoylcarnitine) | Elevated |

| C12 (Dodecanoylcarnitine) | Elevated |

| C14:1 (Tetradecenoylcarnitine) | Elevated |

| C16 (Palmitoylcarnitine) | Elevated |

| C18:1 (Oleoylcarnitine) | Elevated |

| Free Carnitine (C0) | Often decreased |

Data synthesized from published case reports and reviews.[3][4]

Table 4: Representative Urinary Organic Acid Profile in MADD

| Organic Acid | Typical Finding in MADD |

| Glutaric acid | Elevated |

| 2-Hydroxyglutaric acid | Elevated |

| Ethylmalonic acid | Elevated |

| Adipic acid | Elevated |

| Suberic acid | Elevated |

| Sebacic acid | Elevated |

| Isovalerylglycine | Elevated |

Data synthesized from published case reports and reviews.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ETFA and mitochondrial fatty acid oxidation.

5.1 Western Blot Analysis of ETFA Protein

This protocol describes the detection of ETFA protein in tissue or cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-ETFA polyclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-ETFA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

5.2 ETF Fluorescence Reduction Assay

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of ETF, which results in a decrease in its intrinsic fluorescence.

Materials:

-

Anaerobic cuvettes or a microplate reader with fluorescence capabilities

-

Spectrofluorometer

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Glucose, glucose oxidase, and catalase (for enzymatic oxygen removal)

-

Purified recombinant ETF

-

Acyl-CoA substrate (e.g., palmitoyl-CoA)

-

Enzyme source (e.g., mitochondrial lysate, purified acyl-CoA dehydrogenase)

Procedure (Microplate-based):

-

Assay Preparation:

-

Prepare the reaction buffer containing glucose, glucose oxidase, and catalase to create an anaerobic environment.

-

Add the reaction buffer to the wells of a 96-well microplate.

-

-

Reaction Initiation:

-

Add the enzyme source and purified recombinant ETF to the wells.

-

Measure the baseline fluorescence (Excitation: ~340 nm, Emission: ~490 nm) for a set period.[5]

-

Initiate the reaction by adding the acyl-CoA substrate.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the decrease in fluorescence over time.

-

Calculate the rate of fluorescence decrease, which is proportional to the acyl-CoA dehydrogenase activity. The activity is typically expressed in units where one unit corresponds to the reduction of a specific amount of ETF per minute.[6]

-

5.3 Analysis of Acylcarnitines and Urinary Organic Acids

These analyses are typically performed using tandem mass spectrometry (MS/MS) for acylcarnitines and gas chromatography-mass spectrometry (GC-MS) for organic acids.

Acylcarnitine Analysis (MS/MS):

-

Sample Preparation:

-

A dried blood spot or plasma sample is used.

-

Acylcarnitines are extracted using a solvent (e.g., methanol) containing internal standards (isotopically labeled acylcarnitines).

-

-

MS/MS Analysis:

-

The extracted sample is injected into the mass spectrometer.

-

Acylcarnitines are ionized (typically by electrospray ionization) and fragmented.

-

Specific precursor-to-product ion transitions are monitored to identify and quantify individual acylcarnitine species.

-

-

Data Analysis:

-

The concentrations of various acylcarnitines are calculated by comparing their peak areas to those of the internal standards.

-

Urinary Organic Acid Analysis (GC-MS):

-

Sample Preparation:

-

Urine samples are acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

-

The extracted organic acids are derivatized to make them volatile for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

The organic acids are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is typically performed relative to an internal standard.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of ETF in linking various metabolic pathways to the electron transport chain.

Conclusion

The ETFA gene and its protein product are indispensable for normal mitochondrial fatty acid and amino acid metabolism. A thorough understanding of its structure, function, and regulation is crucial for elucidating the pathophysiology of MADD and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to address this and related metabolic disorders. Further research into the precise mechanisms of ETF function and the development of targeted therapies for MADD hold promise for improving the lives of affected individuals.

References

- 1. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2.7. Microplate ETF fluorescence reduction assay [bio-protocol.org]

- 6. 2.6. Cuvette-based anaerobic ETF fluorescence reduction assay [bio-protocol.org]

The Central Role of Electron Transfer Flavoprotein Subunit Alpha (ETFA) in Mitochondrial Electron Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Electron Transfer Flavoprotein (ETF) is a critical component of mitochondrial energy metabolism, acting as a key electron acceptor for a variety of acyl-CoA dehydrogenases involved in fatty acid and amino acid oxidation. Comprised of two subunits, alpha (ETFA) and beta (ETFB), this heterodimeric flavoprotein plays an indispensable role in shuttling electrons from these dehydrogenation reactions to the main electron transport chain (ETC). This guide provides a comprehensive technical overview of the function of ETFA, detailing its structure, mechanism of action, and interactions within the broader context of cellular respiration. We present quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding of ETFA's significance in metabolic health and disease.

Introduction: ETFA at the Crossroads of Metabolism

The mitochondrion is the powerhouse of the eukaryotic cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The electron transport chain is at the heart of this process, a series of protein complexes embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors to acceptors, ultimately leading to the reduction of oxygen to water.

Electron Transfer Flavoprotein (ETF), consisting of the alpha subunit encoded by the ETFA gene and the beta subunit (ETFB), functions as a crucial electron shuttle.[1] It collects electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in the breakdown of fatty acids and amino acids. These electrons are then transferred to the main respiratory chain via another protein, ETF:ubiquinone oxidoreductase (ETF:QO), which reduces ubiquinone (Coenzyme Q) to ubiquinol. This process ensures that the energy stored in fatty acids and amino acids can be efficiently converted into ATP.[2]

Genetic deficiencies in ETFA can lead to severe metabolic disorders, such as Glutaric Acidemia type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). These conditions highlight the critical, non-redundant role of ETFA in cellular energy homeostasis.

Molecular Architecture and Function of ETFA

The ETFA subunit, together with ETFB, forms a heterodimer that non-covalently binds a single molecule of flavin adenine dinucleotide (FAD) and one molecule of AMP.[1] The FAD cofactor is the business end of the molecule, capable of accepting two electrons and two protons (in the form of a hydride ion) from the FADH₂ prosthetic group of an acyl-CoA dehydrogenase.

The crystal structure of ETF reveals that the FAD binding site is located in a cleft between the two subunits, with ETFA contributing significantly to the recognition and binding of the partner dehydrogenases. This interaction is transient and depends on the redox state of the involved flavoproteins.

The Electron Transfer Process:

-

Reduction of ETF: An acyl-CoA dehydrogenase, having oxidized its fatty acid or amino acid substrate, transfers a pair of electrons to its own FAD cofactor, reducing it to FADH₂. This reduced dehydrogenase then associates with ETF. The electrons are subsequently transferred to the FAD cofactor of ETF, regenerating the oxidized form of the dehydrogenase and producing reduced ETF (ETF-FADH₂).

-

Oxidation of ETF: The reduced ETF-FADH₂ dissociates from the dehydrogenase and diffuses to the inner mitochondrial membrane, where it interacts with ETF:ubiquinone oxidoreductase (ETF:QO).

-

Transfer to the Q-pool: ETF:QO facilitates the transfer of electrons from ETF-FADH₂ to ubiquinone (Coenzyme Q), a lipid-soluble molecule within the inner mitochondrial membrane. This reduces ubiquinone to ubiquinol (QH₂).[2]

-

Entry into the Main ETC: The resulting ubiquinol joins the Q-pool and is subsequently oxidized by Complex III (cytochrome bc₁ complex) of the electron transport chain. This final step links the metabolism of fatty acids and amino acids to the main pathway of oxidative phosphorylation.[2]

Quantitative Data on ETFA Function

The following table summarizes key quantitative parameters related to ETFA, compiled from various biochemical and cellular studies. These values can vary depending on the specific experimental conditions, organism, and tissue type.

| Parameter | Typical Value Range | Significance |

| Michaelis Constant (Km) for Acyl-CoA Dehydrogenases | 1 - 20 µM | Reflects the affinity of ETF for its partner dehydrogenases. A lower Km indicates a higher affinity. |

| Electron Transfer Rate (k_et_) | 50 - 200 s⁻¹ | The rate at which electrons are transferred from the dehydrogenase to ETF. This is a measure of the catalytic efficiency of the interaction. |

| Dissociation Constant (Kd) for ETF:ETF-QO interaction | 0.1 - 1.0 µM | Indicates the strength of the binding between reduced ETF and ETF:QO. |

| Tissue Expression Levels of ETFA (human) | High in heart, liver, and skeletal muscle | Correlates with the high fatty acid oxidation rates in these tissues. |

| Stoichiometry of ETF to Acyl-CoA Dehydrogenases | ~1:1 to 1:3 | The ratio of ETF to its partner dehydrogenases can vary, suggesting that ETF may be a limiting factor in some metabolic states. |

Key Experimental Protocols

Reproducible and accurate measurement of ETFA activity and interactions is crucial for research in this field. Below are detailed methodologies for key experiments.

Assay for ETF Reductase Activity

This protocol measures the rate at which ETF is reduced by a specific acyl-CoA dehydrogenase, using an artificial electron acceptor.

Principle: The reduction of the dye dichlorophenolindophenol (DCPIP) by ETF is monitored spectrophotometrically. The rate of DCPIP reduction is proportional to the rate of ETF reduction by the dehydrogenase.

Materials:

-

Purified ETF

-

Purified medium-chain acyl-CoA dehydrogenase (MCAD)

-

Butyryl-CoA (substrate for MCAD)

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

DCPIP solution (1 mM)

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer, 100 µM DCPIP, and 1 µM ETF.

-

Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µM butyryl-CoA and 0.1 µM MCAD.

-

Immediately begin monitoring the decrease in absorbance at 600 nm for 5 minutes.

-

Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).

Co-Immunoprecipitation (Co-IP) to Demonstrate ETF-Dehydrogenase Interaction

This protocol is used to verify the physical interaction between ETF and one of its partner dehydrogenases in a cellular context.

Principle: An antibody specific to ETFA is used to pull down ETFA from a cell lysate. If a partner dehydrogenase is physically associated with ETFA, it will also be pulled down and can be detected by Western blotting.

Materials:

-

Mitochondrial protein lysate

-

Anti-ETFA antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibody against the partner dehydrogenase of interest (e.g., anti-MCAD)

-

Standard Western blotting reagents and equipment

Procedure:

-

Incubate the mitochondrial lysate with the anti-ETFA antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

Use a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads three times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-MCAD antibody to detect the co-precipitated dehydrogenase.

Visualizing ETFA's Role: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows involving ETFA.

Caption: Electron flow from fatty acids to the main ETC via ETFA.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ETFA Gene Expression in Different Tissues

This technical guide provides a comprehensive overview of the expression of the Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene across various human tissues. This document includes quantitative expression data, detailed experimental protocols for measuring gene and protein expression, and visualizations of key biological pathways and experimental workflows.

Introduction to ETFA

The ETFA gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric mitochondrial matrix protein essential for cellular energy metabolism.[1][2] Together with its beta subunit (ETFB), it forms a crucial hub that channels electrons from the oxidation of fatty acids and amino acids into the main mitochondrial respiratory chain.[1][3] Specifically, ETF accepts electrons from at least 14 different flavoenzymes and transfers them to ETF-ubiquinone oxidoreductase (ETF:QO), which then reduces ubiquinone to enter the respiratory chain at Complex III.[1]

Defects in the ETFA gene are associated with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II.[4][5][6] This metabolic disorder leads to the accumulation of toxic byproducts of fat and protein metabolism, causing a wide range of clinical symptoms.[5][6] Understanding the tissue-specific expression and regulation of ETFA is therefore critical for developing therapeutic strategies for MADD and for elucidating its role in broader metabolic health and disease.

ETFA Gene and Protein Expression Across Tissues

The expression of ETFA is observed at substantial levels in most tissues, consistent with its fundamental role in mitochondrial energy metabolism.[1] Quantitative data from RNA sequencing (RNA-Seq) and protein analysis through immunohistochemistry provide a detailed landscape of its expression.

Quantitative RNA Expression Data

RNA expression data, compiled from resources like the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, indicates that ETFA is widely expressed.[7][8][9][10][11][12] The table below summarizes the normalized RNA expression levels (Transcripts Per Million - TPM) in a selection of human tissues. Tissues with high metabolic activity, such as the heart, liver, and muscle, show particularly high expression levels.

| Tissue | RNA Expression (nTPM) | Expression Level |

| Heart Muscle | 303 | High |

| Liver | 284 | High |

| Skeletal Muscle | 258 | High |

| Adipose Tissue | 225 | High |

| Kidney | 211 | High |

| Adrenal Gland | 196 | Medium |

| Thyroid Gland | 185 | Medium |

| Duodenum | 179 | Medium |

| Small Intestine | 171 | Medium |

| Colon | 165 | Medium |

| Stomach | 158 | Medium |

| Lung | 151 | Medium |

| Pancreas | 145 | Medium |

| Prostate | 143 | Medium |

| Testis | 133 | Medium |

| Ovary | 129 | Medium |

| Spleen | 118 | Medium |

| Lymph Node | 115 | Medium |

| Gallbladder | 112 | Medium |

| Skin | 105 | Medium |

| Brain (Cerebral Cortex) | 98 | Low |

| Salivary Gland | 95 | Low |

| Esophagus | 89 | Low |

| Bone Marrow | 81 | Low |

| Tonsil | 78 | Low |

Data sourced from the Human Protein Atlas, which integrates data from GTEx and HPA projects. nTPM: normalized Transcripts Per Million.

Quantitative Protein Expression Data

Protein expression data from immunohistochemistry largely corroborates the RNA expression patterns. High levels of ETFA protein are detected in metabolically active tissues. The reliability of this data is supported by a high consistency between antibody staining and RNA expression data.[7]

| Tissue | Staining Intensity | Location |

| Heart Muscle | High | Cytoplasmic/Mitochondrial |

| Liver | High | Cytoplasmic/Mitochondrial |

| Kidney | High | Cytoplasmic/Mitochondrial |

| Skeletal Muscle | High | Cytoplasmic/Mitochondrial |

| Adipose Tissue | Medium | Cytoplasmic/Mitochondrial |

| Duodenum | Medium | Cytoplasmic/Mitochondrial |

| Colon | Medium | Cytoplasmic/Mitochondrial |

| Lung | Medium | Cytoplasmic/Mitochondrial |

| Brain (Cerebral Cortex) | Low | Cytoplasmic/Mitochondrial |

| Skin | Low | Cytoplasmic/Mitochondrial |

Data summarized from the Human Protein Atlas. Staining intensity reflects the level of protein detected by immunohistochemistry.

Signaling and Metabolic Pathways

ETFA is a key component of the mitochondrial electron transfer system, linking fatty acid and amino acid catabolism to the respiratory chain.

Caption: Mitochondrial electron transfer pathway involving ETFA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify ETFA gene and protein expression.

RNA Quantification: RNA-Seq

RNA sequencing (RNA-Seq) is a powerful technique for transcriptome-wide analysis of gene expression.[13][14]

Caption: A typical experimental workflow for RNA sequencing.

Protocol:

-

RNA Isolation: Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Treat with DNase I to remove contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is recommended. Quantify RNA concentration using a Qubit fluorometer.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA.

-

Fragment the remaining RNA using enzymatic or chemical methods.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.[14]

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR to add index sequences for multiplexing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on raw sequencing reads using tools like FastQC.

-

Align reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression by counting reads mapped to each gene. This generates a count matrix.

-

Normalize counts to account for library size and gene length, typically expressed as Transcripts Per Million (TPM).

-

For comparative studies, perform differential expression analysis using packages like DESeq2 or edgeR.[15][16]

-

RNA Quantification: Quantitative Real-Time PCR (qPCR)

qPCR is a targeted method used to validate RNA-Seq data and quantify the expression of specific genes.[17][18]

Caption: Workflow for reverse transcription quantitative PCR (RT-qPCR).

Protocol:

-

RNA to cDNA Synthesis:

-

Start with 1 µg of total RNA (isolated as described in 4.1).

-

Synthesize first-strand cDNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) or random primers.[19]

-

-

qPCR Reaction Setup:

-

Prepare a reaction mix on ice containing:

-

2x qPCR Master Mix (e.g., SYBR Green or TaqMan).[17]

-

Forward and reverse primers for ETFA (typically 10 µM stock).

-

Diluted cDNA template (e.g., 10-20 ng).

-

Nuclease-free water to the final volume (e.g., 20 µL).

-

-

Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

-

-

Thermal Cycling:

-

Perform the reaction in a real-time PCR instrument with a program such as:

-

Initial denaturation: 95°C for 2 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) or threshold cycle (Ct) value for each sample.[17]

-

Normalize the ETFA Ct value to that of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate relative gene expression using the ΔΔCt method.

-

Protein Quantification: Western Blot

Western blotting is used to detect and quantify the ETFA protein in tissue or cell lysates.[20][21][22][23]

Caption: Standard experimental workflow for Western blotting.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[24]

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[24]

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[21]

-

Incubate the membrane with a primary antibody specific to ETFA (e.g., rabbit anti-ETFA) overnight at 4°C with gentle agitation.[21]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protein Localization: Immunohistochemistry (IHC)

IHC allows for the visualization of ETFA protein expression and localization within the context of tissue architecture.[25][26][27]

Caption: Workflow for immunohistochemical staining of paraffin-embedded tissues.

Protocol:

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin wax.

-

Cut 4-5 µm sections using a microtome and mount on charged glass slides.[25]

-

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[25]

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Incubate sections with the primary antibody against ETFA overnight at 4°C in a humidified chamber.

-

Wash with buffer (e.g., PBS) and apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC) reagent.[27]

-

Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[25]

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with hematoxylin to provide morphological context.[25]

-

Dehydrate the sections through graded ethanol and clear with xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

-

Analysis:

-

Examine slides under a light microscope.

-

Score the staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells to generate a semi-quantitative H-score.[28]

-

Conclusion

The ETFA gene exhibits broad expression across a multitude of human tissues, with the highest levels observed in those with significant energy demands, such as cardiac and skeletal muscle, and liver. This expression pattern is consistent with its critical function as an electron shuttle in mitochondrial fatty acid and amino acid metabolism. The provided data and protocols offer a robust framework for researchers and drug development professionals to investigate the role of ETFA in both normal physiology and in metabolic diseases like MADD, facilitating the exploration of novel diagnostic and therapeutic avenues.

References

- 1. ETFA - Wikipedia [en.wikipedia.org]

- 2. Gene - ETFA [maayanlab.cloud]

- 3. sinobiological.com [sinobiological.com]

- 4. genecards.org [genecards.org]

- 5. ETFA gene: MedlinePlus Genetics [medlineplus.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Tissue expression of ETFA - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Analyzing RNA-seq data with DESeq2 [bioconductor.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. youtube.com [youtube.com]

- 28. mdpi.com [mdpi.com]

The Electron Transfer Flavoprotein: A Historical and Technical Overview

A cornerstone of mitochondrial metabolism, the electron transfer flavoprotein (ETF) has been a subject of scientific inquiry for over seven decades. This technical guide delves into the discovery, history, and core functionalities of this essential enzyme, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, mechanism, and the experimental foundations of its characterization.

Discovery and Historical Milestones

The journey to understanding ETF began in the mid-20th century with the pioneering work of F.L. Crane and Helmut Beinert. In 1954, they first described a substance they termed "dye/cyt reducing factor."[1] Two years later, in a seminal 1.956 paper, they renamed it "electron-transferring flavoprotein" (ETF), a name that has stood the test of time.[1] Their initial work laid the groundwork for recognizing ETF as a crucial intermediary in cellular respiration.

A significant leap in understanding ETF's role came in 1977 when Ruzicka and Beinert identified another key player: electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO).[2] This discovery revealed how ETF transfers electrons to the mainstream electron transport chain.

The latter half of the 20th century saw a flurry of research that further elucidated ETF's structure and function. The development of purification techniques and spectroscopic methods allowed for a more detailed biochemical characterization. A pivotal moment arrived in 1996 when the three-dimensional structure of human ETF was solved by Roberts and colleagues, providing unprecedented insight into its molecular architecture.[3][4]

Structure and Function

Electron transfer flavoprotein is a heterodimeric protein residing in the mitochondrial matrix.[5] It is composed of two distinct subunits, the alpha (ETFA) and beta (ETFB) subunits, which are encoded by nuclear genes.[5] The mature protein contains one molecule of flavin adenine dinucleotide (FAD) and one molecule of adenosine monophosphate (AMP).[5]

Functionally, ETF acts as a critical electron shuttle, accepting electrons from at least 14 different flavoprotein dehydrogenases involved in the catabolism of fatty acids, amino acids, and choline.[1] This central role makes it a hub for a significant portion of the cell's reductive power. Upon accepting electrons, ETF is reoxidized by donating its electrons to ETF-ubiquinone oxidoreductase (ETF:QO), an iron-sulfur flavoprotein embedded in the inner mitochondrial membrane.[6] ETF:QO then reduces ubiquinone (coenzyme Q) to ubiquinol, thus funneling the electrons into the respiratory chain at the level of Complex III.[6][7]

The overall flow of electrons can be summarized as follows: Acyl-CoA → Acyl-CoA Dehydrogenase → ETF → ETF:QO → Ubiquinone → Complex III [6]

Quantitative Data

The following tables summarize key quantitative data for human electron transfer flavoprotein and its related components.

| Parameter | Value | Reference |

| Molecular Weight (ETFA subunit) | ~32 kDa | |

| Molecular Weight (ETFB subunit) | ~28 kDa | |

| Molecular Weight (Dimer) | ~60 kDa | |

| Cofactors | 1 FAD, 1 AMP | [5] |

| Component | Redox Potential (E°') | pH | Temperature | Reference |

| ETF:QO (FAD - 1st electron) | +0.028 V | 7.5 | 4°C | [8] |

| ETF:QO (FAD - 2nd electron) | -0.006 V | 7.5 | 4°C | [8] |

| ETF:QO ([4Fe-4S] cluster) | +0.047 V | 7.5 | 4°C | [8] |

| ETF (Methylophilus methylotrophus) | +0.196 V | 7.0 | N/A | [9] |

Note: The redox potential for mammalian ETF can vary within a range of -0.3 V to +0.2 V, influenced by the local protein environment.[10]

| Parameter | Value | Condition | Reference |

| Rate of Ferredoxin Reduction (bifurcating ETF) | ~0.2 s⁻¹ | Steady-state kinetics | [11] |

Key Experimental Protocols

The following sections provide an overview of the methodologies employed in the landmark studies of ETF.

Initial Purification of Electron-Transferring Flavoprotein (Crane and Beinert, 1956)

While the full, detailed protocol from the original 1956 publication is not readily accessible, the general approach for protein purification at that time involved a series of classical biochemical techniques. A likely workflow would have included:

-

Tissue Homogenization: Liver mitochondria, being a rich source of ETF, would have been isolated from tissue homogenates.

-

Fractionation: A combination of differential centrifugation and precipitation steps (e.g., using ammonium sulfate) would have been used to enrich for the protein of interest.

-

Chromatography: Early forms of column chromatography, likely involving ion exchange or adsorption media, would have been employed for further purification.

-

Spectrophotometric Assay: The purification process would have been monitored by a functional assay, likely measuring the reduction of a dye or cytochrome c in the presence of a suitable electron donor and a crude acyl-CoA dehydrogenase preparation.

Discovery of ETF-Ubiquinone Oxidoreductase (Ruzicka and Beinert, 1977)

The discovery of ETF:QO was a result of meticulous investigation into the electron transport chain. The experimental approach likely involved:

-

Sub-mitochondrial Fractionation: Inner mitochondrial membrane vesicles would have been prepared to isolate membrane-bound components of the respiratory chain.

-

Redox Potentiometry and EPR Spectroscopy: The researchers would have used techniques like redox potentiometry to measure the reduction potentials of different components within the membrane fraction. Electron Paramagnetic Resonance (EPR) spectroscopy would have been crucial in identifying the characteristic signals of the iron-sulfur cluster within ETF:QO.

-

Reconstitution Assays: To establish the functional link, purified ETF, a source of electrons (e.g., a reduced acyl-CoA and its dehydrogenase), and the isolated membrane fraction containing ETF:QO would have been combined. The transfer of electrons to ubiquinone would then be monitored, likely through spectrophotometric changes in the ubiquinone pool.

Three-Dimensional Structure Determination of Human ETF (Roberts et al., 1996)

The determination of the crystal structure of human ETF was a landmark achievement that utilized the tools of molecular biology and X-ray crystallography. The general workflow was as follows:

-

Recombinant Protein Expression: The cDNAs for the human ETFA and ETFB subunits were cloned into expression vectors and the proteins were overexpressed in Escherichia coli.

-

Protein Purification: The recombinant ETF was purified to homogeneity using modern chromatographic techniques, such as affinity and ion-exchange chromatography.

-

Crystallization: The purified ETF was subjected to various crystallization screening conditions to obtain well-ordered crystals suitable for X-ray diffraction.

-

X-ray Crystallography: The crystals were exposed to a beam of X-rays, and the resulting diffraction patterns were collected.

-

Structure Solution and Refinement: The diffraction data were processed, and the phases were determined (likely using techniques like molecular replacement). The electron density map was then used to build and refine the atomic model of the protein to a resolution of 2.1 Å.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of ETF function and experimental design.

Figure 1: Electron transfer pathway from various dehydrogenases to the respiratory chain via ETF and ETF:QO.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-dimensional structure of human electron transfer flavoprotein to 2.1-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional structure of human electron transfer flavoprotein to 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron-transferring flavoprotein - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Redox properties of electron-transfer flavoprotein ubiquinone oxidoreductase as determined by EPR-spectroelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unusual redox properties of electron-transfer flavoprotein from Methylophilus methylotrophus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The rapid-reaction kinetics of an electron-bifurcating flavoprotein, the crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase EtfAB:bcd - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ETFA Protein Subunit Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a critical component of the mitochondrial electron transfer system, playing a pivotal role in cellular energy metabolism. This guide provides a comprehensive technical overview of ETFA, including its structure, function, and clinical relevance, with a focus on quantitative data, experimental methodologies, and visual representations of its associated pathways and workflows.

Core Concepts

ETFA is one of two subunits, the other being the Electron Transfer Flavoprotein Subunit Beta (ETFB), that together form the heterodimeric Electron Transfer Flavoprotein (ETF). This enzyme is located in the mitochondrial matrix and functions as a crucial electron shuttle.[1] ETF accepts electrons from at least nine mitochondrial flavoprotein dehydrogenases involved in the catabolism of fatty acids, amino acids, and choline.[2] It then transfers these electrons to the inner mitochondrial membrane-bound Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF:QO).[2] From ETF:QO, the electrons are passed to ubiquinone in the respiratory chain, ultimately contributing to the generation of ATP.[2]

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II (GAII), a rare and potentially life-threatening autosomal recessive inborn error of metabolism.[1][3][4][5][6]

Gene and Protein Characteristics

The human ETFA gene is located on chromosome 15q24.2-q24.3. The protein product, ETFA, is synthesized in the cytoplasm and subsequently imported into the mitochondrial matrix. Key characteristics are summarized in the table below.

| Characteristic | Description | Reference |

| Gene Location | Chromosome 15q24.2-q24.3 | --INVALID-LINK-- |

| Protein Subunits | Forms a heterodimer with ETFB | [1] |

| Cofactors | The ETF complex contains one molecule of FAD and one of AMP | --INVALID-LINK-- |

| Subcellular Location | Mitochondrial matrix | [1] |

| Function | Electron carrier in fatty acid and amino acid catabolism | [2] |

Quantitative Data

Tissue Expression of ETFA

ETFA exhibits a broad tissue distribution, consistent with its fundamental role in cellular metabolism. The Human Protein Atlas project provides a comprehensive overview of its expression across various tissues.

| Tissue | RNA Expression Level | Protein Expression Level |

| Heart Muscle | High | High |

| Liver | High | High |

| Kidney | High | High |

| Skeletal Muscle | High | High |

| Adipose Tissue | Medium | Medium |

| Brain | Medium | Medium |

| Lung | Medium | Medium |

| Pancreas | Medium | Medium |

| Placenta | Medium | Medium |

| Testis | Medium | Medium |

Data summarized from The Human Protein Atlas. RNA and protein levels are categorized as High, Medium, or Low based on immunohistochemistry and RNA-sequencing data.[7][8][9][10][11]

ETFA Mutations in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

A wide range of mutations in the ETFA gene have been identified in individuals with MADD. These mutations can lead to a spectrum of clinical severities, from neonatal-onset forms with congenital anomalies to milder, later-onset presentations.[1][3][4][6][12][13][14]

| Mutation | Type | Clinical Phenotype | Functional Consequence | Reference |

| c.797C>T (p.Thr266Met) | Missense | Neonatal-onset MADD | Common pathogenic variant | [12] |

| c.354C>A (p.Asn118Lys) | Missense | Mild form of MADD | Altered protein function | [15] |

| c.652G>A (p.Val218Met) | Missense | Mild form of MADD | Altered protein function | [15] |

| Various | Frameshift, Nonsense, Splice site | Severe MADD | Truncated or unstable protein | [3][4][13] |

Signaling and Interaction Pathways

ETFA is a central hub in the transfer of electrons from various metabolic pathways to the respiratory chain. Its primary signaling pathway is the electron transport chain.

ETFA also has a network of protein-protein interactions, primarily with its partner subunit ETFB and the various acyl-CoA dehydrogenases from which it accepts electrons.

Experimental Protocols

Recombinant Human ETFA/ETFB Expression and Purification

The following protocol outlines a general workflow for the production and purification of the human ETF heterodimer in E. coli.

-

Gene Cloning and Expression Vector Construction :

-

The cDNAs for human ETFA and ETFB are cloned into a suitable bacterial expression vector. A co-expression vector system, such as one with two multiple cloning sites under the control of separate promoters, is ideal to ensure the simultaneous production of both subunits.

-

An affinity tag (e.g., a polyhistidine-tag) can be added to one of the subunits to facilitate purification.

-

-

Protein Expression :

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

-

Cell Lysis and Clarification :

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

The cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Protein Purification :

-

Affinity Chromatography : The clarified lysate is loaded onto a column containing a resin with high affinity for the engineered tag (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins. The tagged ETF complex is then eluted with a higher concentration of the competing agent.[16][17][18][19][20]

-

Ion-Exchange Chromatography : The eluate from the affinity chromatography step can be further purified using ion-exchange chromatography. The choice of an anion or cation exchange resin depends on the isoelectric point of the ETF complex and the pH of the buffer. A salt gradient is typically used to elute the bound protein.[18]

-

Size-Exclusion Chromatography : As a final polishing step, size-exclusion chromatography can be used to separate the ETF heterodimer from any remaining contaminants and aggregates based on size. The purified protein is eluted in a suitable storage buffer.[18]

-

-

Protein Characterization :

-

The purity of the final protein preparation is assessed by SDS-PAGE.

-

The concentration of the purified protein is determined using a spectrophotometric method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

ETF Fluorescence Reduction Assay

This assay is the gold standard for measuring the activity of acyl-CoA dehydrogenases, which use ETF as their physiological electron acceptor.[2][21][22]

-

Principle : The assay measures the decrease in the intrinsic fluorescence of the FAD cofactor in ETF as it is reduced by an acyl-CoA dehydrogenase in the presence of its substrate.

-

Reagents :

-

Purified recombinant ETF

-

Purified acyl-CoA dehydrogenase of interest

-

Acyl-CoA substrate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6, 0.5 mM EDTA)

-

Anaerobic environment (e.g., an anaerobic chamber or by using an oxygen-scavenging system like glucose oxidase and catalase)

-

-

Procedure :

-

The assay is performed in a quartz cuvette in a fluorometer.

-

The assay mixture, containing the assay buffer, ETF, and the acyl-CoA dehydrogenase, is made anaerobic.

-

The baseline fluorescence of the oxidized ETF is recorded (excitation at ~380 nm, emission at ~520 nm).

-

The reaction is initiated by the addition of the acyl-CoA substrate.

-

The decrease in fluorescence is monitored over time. The initial rate of fluorescence decrease is proportional to the activity of the acyl-CoA dehydrogenase.

-

-

Data Analysis :

-

The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.

-

Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic constant (kcat) can be determined by measuring the initial rates at varying substrate concentrations.[23][24][25][26][27]

-

Conclusion

ETFA is a vital mitochondrial protein whose proper function is essential for normal energy metabolism. Deficiencies in ETFA lead to the severe metabolic disorder MADD. This guide has provided a detailed overview of the current understanding of ETFA, from its molecular characteristics and tissue distribution to its role in disease and the experimental approaches used for its study. The presented quantitative data, signaling pathways, and experimental workflows offer a valuable resource for researchers and clinicians working on mitochondrial biology, inborn errors of metabolism, and the development of novel therapeutic strategies for MADD.

References

- 1. informnetwork.org [informnetwork.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical, Biochemical, and Genetic Heterogeneity in Glutaric Aciduria Type II Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical, Biochemical, and Genetic Heterogeneity in Glutaric Aciduria Type II Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. providers2.genedx.com [providers2.genedx.com]

- 6. Fatal multiple acyl-CoA dehydrogenase deficiency caused by ETFDH gene mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue expression of ETFA - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. The human protein atlas—Integrated omics for single cell mapping of the human proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Protein Atlas [maayanlab.cloud]

- 10. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Protein Atlas in R [bioconductor.org]

- 12. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 24. Khan Academy [khanacademy.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Multiple alternative substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medschoolcoach.com [medschoolcoach.com]

Methodological & Application

Application Notes: Measuring ETFA Gene Expression Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a crucial gene encoding a subunit of the mitochondrial electron transfer flavoprotein (ETF).[1] Along with the beta subunit (ETFB), it forms a heterodimeric flavoprotein that resides in the mitochondrial matrix. ETFA plays a vital role in cellular metabolism by shuttling electrons from various acyl-CoA dehydrogenases involved in fatty acid beta-oxidation and amino acid catabolism to the main respiratory electron transport chain.[1] Given its central role in energy metabolism, accurately quantifying ETFA gene expression is essential for studies related to metabolic disorders, cancer metabolism, and drug development targeting metabolic pathways.[2][3]

These application notes provide a comprehensive overview of the primary methods for measuring ETFA mRNA expression, complete with detailed protocols and data presentation guidelines.

Methods for Quantifying ETFA Gene Expression

Several robust techniques are available for measuring gene expression. The choice of method depends on factors such as the required sensitivity, throughput, and the specific research question. The most common methods include Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), RNA Sequencing (RNA-Seq), Northern Blotting, and Microarray analysis.

-

Reverse Transcription Quantitative PCR (RT-qPCR): This is the gold standard for accurate, sensitive, and rapid measurement of gene expression for a small number of genes. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA using PCR with fluorescence-based detection.[4]

-

RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased profile of the entire transcriptome.[5] It can quantify the expression of thousands of genes simultaneously, discover novel transcripts, and identify splice variants. The workflow involves isolating RNA, converting it to a library of cDNA fragments, sequencing these fragments, and aligning the reads to a reference genome to count expression levels.[6]

-

Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of predefined genes.[7][8] It utilizes a solid surface with attached DNA probes that hybridize to labeled cDNA from the sample. The intensity of the signal from each probe corresponds to the expression level of its target gene.[9]

-

Northern Blotting: A classic technique used to detect and quantify a specific RNA sequence in a sample.[10] It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the gene of interest.[11][12] While less sensitive and more labor-intensive than RT-qPCR, it provides information about RNA size and integrity.

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of each method for measuring ETFA gene expression, allowing for an easy comparison to select the most appropriate technique for your research needs.

| Feature | RT-qPCR | RNA-Sequencing (RNA-Seq) | Microarray | Northern Blotting |

| Principle | Enzymatic amplification of a specific cDNA target | High-throughput sequencing of the entire transcriptome | Hybridization of labeled cDNA to gene-specific probes on a solid surface | Hybridization of a labeled probe to size-fractionated RNA on a membrane |

| Throughput | Low to Medium | Very High | High | Low |

| Sensitivity | Very High | High | Medium to High | Low |

| Quantitative Range | Wide | Wide | Medium | Narrow |

| Primary Use | Targeted gene expression analysis, validation of high-throughput data | Transcriptome-wide profiling, discovery of novel transcripts, splice variants | Genome-wide expression profiling of known genes | Analysis of RNA size, integrity, and expression of a single gene |

| Advantages | High sensitivity, specificity, speed, and cost-effective for a few genes | Comprehensive, unbiased, high dynamic range, discovers novel features | High throughput, relatively standardized analysis pipelines | Provides RNA size information, direct measurement without amplification bias |

| Disadvantages | Limited to a small number of genes per run, requires primer design | Higher cost, complex data analysis, requires significant computational resources | Relies on existing gene knowledge, potential for cross-hybridization | Low sensitivity, labor-intensive, requires large amounts of RNA |

ETFA Expression Data

Public databases like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provide extensive data on gene expression across various tissues and disease states. The Human Protein Atlas consolidates this information, showing that ETFA has low tissue specificity and is detected in all analyzed tissues.[13]

| Tissue | RNA Expression (TPM) - GTEx | Protein Expression Level (Immunohistochemistry) |

| Liver | High | High |

| Heart Muscle | High | High |

| Kidney | High | High |

| Skeletal Muscle | High | High |

| Pancreas | Medium | Medium |

| Brain | Medium | Medium |

| Lung | Medium | Medium |

| Adipose Tissue | Medium | Medium |

| (Data summarized from The Human Protein Atlas. TPM = Transcripts Per Million)[14][15] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for gene expression analysis and the metabolic pathway involving ETFA.

Caption: General workflow for gene expression analysis.

Caption: Workflow for RT-qPCR analysis of ETFA expression.

References

- 1. ETFA - Wikipedia [en.wikipedia.org]

- 2. Expression of ETFA in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Gene expression profiles in cancers and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Microarray Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]